Holmium(III)acetatetetrahydrate

Description

Significance of Lanthanide Acetates in Inorganic Chemistry and Materials Science

Lanthanide acetates, including holmium(III) acetate (B1210297), are part of the broader family of lanthanide compounds, which are characterized by the progressive filling of the 4f electron shell. This electronic configuration gives rise to a range of fascinating magnetic and spectroscopic properties. The "lanthanide contraction," the greater-than-expected decrease in ionic radii across the lanthanide series, influences the coordination chemistry and crystal structures of their compounds, making them a rich area for academic study. numberanalytics.com

In materials science, lanthanide acetates are valued as precursors for the synthesis of a variety of materials, including oxides, fluorides, and nanoparticles. nih.govacs.org The acetate group can act as a versatile ligand, forming complexes with varied coordination numbers and geometries. Furthermore, the thermal decomposition of lanthanide acetates provides a pathway to produce highly pure lanthanide oxides, which are essential components in many advanced technologies. wikipedia.orgmarquette.edu

Overview of Holmium(III) Coordination Chemistry

The holmium(III) ion (Ho³⁺) typically exhibits a +3 oxidation state in its compounds. water.co.idwikipedia.org Its coordination chemistry is diverse, with coordination numbers ranging from 6 to 12, although 8 and 9 are the most common. wikipedia.orgmdpi.com This variability allows for the formation of a wide array of complex structures. The acetate ligands in holmium(III) acetate can coordinate to the holmium ion in several ways, including as monodentate, bidentate, or bridging ligands, leading to the formation of polymeric structures. wikipedia.org

The coordination environment around the Ho³⁺ ion is a critical determinant of the material's magnetic and luminescent properties. For instance, the specific geometry of the coordination sphere can influence the magnetic anisotropy of the holmium ion, a key factor in the development of single-molecule magnets (SMMs). nih.govmanchester.ac.uk SMMs are individual molecules that can exhibit magnetic hysteresis, a property that could be harnessed for high-density data storage and quantum computing. nih.govmanchester.ac.ukjst.go.jp

Research Trajectories for Holmium(III)acetatetetrahydrate

Current research involving holmium(III) acetate tetrahydrate is multifaceted, with significant efforts directed towards its application as a precursor for novel materials. One major research trajectory is the synthesis of holmium-based nanoparticles. researchgate.netnih.govtudelft.nl These nanoparticles are being investigated for a range of applications, from biomedical imaging to catalysis. water.co.idresearchgate.net The high atomic number and paramagnetic nature of holmium make its nanoparticles promising candidates for use as contrast agents in X-ray computed tomography (CT) and magnetic resonance imaging (MRI). researchgate.net

Another significant area of research is the development of holmium-containing materials with specific luminescent properties. acs.orgmdpi.comnih.gov Holmium compounds can exhibit sharp emission peaks in the visible and near-infrared regions of the electromagnetic spectrum. wikipedia.orgmdpi.com This makes them suitable for use in phosphors, specialty glasses, and lasers. wikipedia.orgwikipedia.orgontosight.ai Researchers are exploring how the coordination environment and the presence of other ions can be used to tune the luminescent properties of these materials for specific applications. mdpi.comrsc.orgrsc.org

The magnetic properties of holmium-based materials are also a major focus of research. ontosight.aistanfordmaterials.com Holmium has one of the highest magnetic moments of any element, making its compounds of interest for applications in high-performance magnets and as magnetic flux concentrators. water.co.idstanfordmaterials.comazom.com The development of holmium-based single-molecule magnets continues to be an active area of investigation, with the potential for significant technological breakthroughs. nih.govjst.go.jpnih.gov

Scope and Objectives of Current Academic Inquiry

The primary objectives of ongoing academic inquiry into holmium(III) acetate tetrahydrate and its derivatives are to:

Synthesize and Characterize Novel Holmium-Based Materials: This includes the development of new synthetic routes to control the size, shape, and composition of holmium-containing nanoparticles, coordination polymers, and other complex structures. researchgate.netmdpi.comrsc.org

Investigate Structure-Property Relationships: A key goal is to understand how the crystal structure and coordination environment of holmium compounds influence their magnetic and luminescent properties. mdpi.commdpi.com

Explore Potential Applications: Researchers are actively seeking to demonstrate the utility of these materials in various technological fields, including medical diagnostics, solid-state lighting, and information storage. ontosight.aiazom.com

The table below summarizes some of the key properties of Holmium(III) acetate and related compounds.

| Property | Value | Reference |

| Chemical Formula | Ho(CH₃COO)₃·4H₂O | crystalls.info |

| Molar Mass | 414.121 g/mol (tetrahydrate) | crystalls.info |

| Appearance | Pale-yellow crystals | crystalls.info |

| Crystal System | Triclinic (tetrahydrate) | crystalls.info |

| Solubility in Water | Soluble | wikipedia.org |

| Decomposition | Anhydrous form decomposes to Holmium Oxide at 590 °C | wikipedia.org |

The thermal decomposition of holmium acetate proceeds through several intermediate steps, ultimately yielding holmium oxide. This process is of significant interest for the controlled synthesis of holmium oxide nanoparticles with specific morphologies. wikipedia.org

| Decomposition Product | Temperature (°C) |

| Ho(OH)(CH₃COO)₂ | >135 |

| HoO(CH₃COO) | >135 |

| Ho₂O₂CO₃ | >135 |

| Ho₂O₃ | 590 |

Data sourced from Wikipedia wikipedia.org

Structure

2D Structure

Properties

Molecular Formula |

C6H17HoO10 |

|---|---|

Molecular Weight |

414.12 g/mol |

IUPAC Name |

holmium(3+);triacetate;tetrahydrate |

InChI |

InChI=1S/3C2H4O2.Ho.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2/q;;;+3;;;;/p-3 |

InChI Key |

AHJORHVLAPIWEO-UHFFFAOYSA-K |

Canonical SMILES |

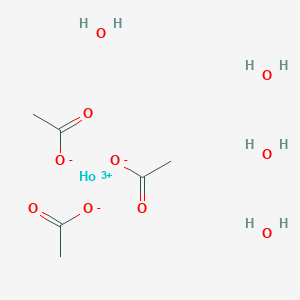

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Ho+3] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Holmium Iii Acetatetetrahydrate

Established Synthetic Routes for Holmium(III) Acetate (B1210297) Tetrahydrate

The preparation of Holmium(III) acetate tetrahydrate is most commonly achieved through the reaction of holmium oxide with acetic acid. This method allows for a straightforward synthesis of the hydrated salt, with the degree of hydration being a critical parameter that can be controlled during the process.

Preparation from Holmium Oxide and Acetic Acid

The synthesis of Holmium(III) acetate tetrahydrate involves the dissolution of holmium oxide (Ho₂O₃) in acetic acid (CH₃COOH). The reaction proceeds as follows:

Ho₂O₃ + 6CH₃COOH → 2Ho(CH₃COO)₃ + 3H₂O

To specifically obtain the tetrahydrate form, controlling the pH of the solution is crucial. Dissolving holmium oxide in acetic acid at a pH of 4 leads to the formation of Holmium(III) acetate tetrahydrate, represented by the formula Ho(CH₃COO)₃·4H₂O. wikipedia.org

| Reactants | Product | Key Reaction Condition |

| Holmium Oxide (Ho₂O₃) | Holmium(III) acetate tetrahydrate (Ho(CH₃COO)₃·4H₂O) | pH of 4 |

| Acetic Acid (CH₃COOH) |

Control of Hydration States during Synthesis

The hydration state of holmium acetate can be manipulated through thermal treatment. While the tetrahydrate is formed under specific pH conditions, other hydrated forms can be obtained or converted. For instance, holmium acetate hemiheptahydrate decomposes upon heating, first to a hemihydrate at 105 °C and then to the anhydrous form at 135 °C. wikipedia.org The anhydrous material can also be obtained by heating the hydrated acetate in acetic acid. wikipedia.org A study on the thermal decomposition of what was identified as Holmium(III) acetate 3.5-hydrate showed that complete dehydration occurs in two steps before decomposition to the oxide. researchgate.net Another investigation focusing on the nonisothermal dehydration of the tetrahydrate identified a two-step dehydration process, eliminating 3.0 and 1.0 moles of water, respectively. researcher.life This control over the water of hydration is essential as it can influence the reactivity and properties of the resulting compound when used as a precursor.

Holmium(III) Acetate Tetrahydrate as a Precursor in Advanced Chemical Synthesis

The utility of Holmium(III) acetate tetrahydrate extends to its role as a starting material for the synthesis of more complex and functional materials. Its decomposition and reactivity are harnessed to produce holmium-containing nanomaterials and coordination compounds with specific properties.

Derivation of Holmium Oxide Nanomaterials from Holmium(III) Acetate Tetrahydrate

Holmium(III) acetate is a valuable precursor for the synthesis of holmium oxide (Ho₂O₃) nanomaterials. The thermal decomposition of the acetate salt provides a reliable method for producing these advanced materials. The process involves heating the holmium acetate at elevated temperatures, leading to the formation of holmium oxide through a series of intermediate compounds. wikipedia.orgresearchgate.net

Detailed studies have shown that the final decomposition to Ho₂O₃ occurs at approximately 570-590°C. wikipedia.orgresearchgate.net The properties of the resulting holmium oxide nanomaterials, such as crystallite size and surface area, are influenced by the decomposition temperature. For instance, nanostructured holmium oxide with crystallite sizes ranging from 6 to 16 nm has been prepared by the thermal decomposition of holmium acetate at temperatures of 600 and 700 °C. daneshyari.com Another study reported that the holmium oxide obtained at 600 °C possessed a surface area of 31 m²/g, which decreased to 15.0 m²/g when the temperature was raised to 800 °C. researchgate.net

| Precursor | Decomposition Temperature | Resulting Material | Nanomaterial Characteristics |

| Holmium(III) acetate | 600 °C | Holmium Oxide (Ho₂O₃) | Crystallite size: 6-16 nm; Surface area: 31 m²/g |

| Holmium(III) acetate | 700 °C | Holmium Oxide (Ho₂O₃) | Crystallite size: 6-16 nm |

| Holmium(III) acetate | 800 °C | Holmium Oxide (Ho₂O₃) | Surface area: 15.0 m²/g |

Formation of Other Holmium-Containing Compounds

Holmium(III) acetate tetrahydrate also serves as a precursor for the synthesis of various other holmium-containing compounds, notably coordination polymers. In these syntheses, the holmium acetate provides the holmium(III) ions that coordinate with organic ligands to form extended network structures. While specific examples directly utilizing Holmium(III) acetate tetrahydrate as the starting material in the cited literature are not explicitly detailed, the principle of using a soluble holmium salt like the acetate is a common strategy in the synthesis of coordination polymers. For instance, a novel holmium(III) coordination polymer was synthesized using a hydrothermal method with a different holmium source, demonstrating the general applicability of holmium salts in forming such structures. The synthesis of a new Ho(III) cluster-based 3D coordination polymer also highlights the use of holmium salts in creating complex architectures with potential applications in luminescence.

| Precursor | Reactants | Compound Type |

| Holmium(III) salt (e.g., Holmium(III) acetate) | Organic Ligands | Coordination Polymer |

Thermal Decomposition and Reaction Mechanisms of Holmium Iii Acetatetetrahydrate

Non-Isothermal Dehydration Kinetics of Holmium(III)acetatetetrahydrate

The dehydration of Holmium(III) acetate (B1210297) tetrahydrate under non-isothermal conditions has been investigated to elucidate the kinetics of water loss.

Identification of Dehydration Steps and Water Loss Stoichiometry

Thermogravimetric analysis reveals that the dehydration of unirradiated Holmium(III) acetate tetrahydrate, Ho(CH₃COO)₃·4H₂O, proceeds in two distinct steps. researcher.life The first step involves the elimination of three moles of water, followed by the release of the final mole of water in the second step. researcher.life

The decomposition can be represented by the following reactions:

Step 1: Ho(CH₃COO)₃·4H₂O → Ho(CH₃COO)₃·H₂O + 3H₂O

Step 2: Ho(CH₃COO)₃·H₂O → Ho(CH₃COO)₃ + H₂O

Isoconversional Methodologies for Activation Energy Determination

Isoconversional methods are employed to determine the apparent activation energy (Ea) of the dehydration process without assuming a specific reaction model. Studies have shown that the activation energy for the dehydration of Holmium(III) acetate tetrahydrate is dependent on the degree of conversion (α). researcher.life

For the first dehydration step, the activation energy exhibits a decreasing trend as the reaction progresses. researcher.life In contrast, the second dehydration step shows an increasing trend in activation energy with an increase in the conversion degree. researcher.life This variation in activation energy suggests a complex, multi-step kinetic process for both stages of dehydration. researcher.life

Table 1: Activation Energy Dependence on Conversion Degree for Dehydration of Ho(CH₃COO)₃·4H₂O

| Dehydration Step | Conversion Range (α) | Activation Energy (Ea) Trend |

| First Step | 0.1 - 0.9 | Decreasing |

| Second Step | 0.1 - 0.9 | Increasing |

Note: The specific values of activation energy can vary depending on the isoconversional method used.

Kinetic Model Fitting for Solid-State Reactions

To understand the reaction mechanism, various solid-state reaction models are fitted to the experimental data. For the non-isothermal dehydration of Holmium(III) acetate tetrahydrate, the first step is best described by a three-dimensional diffusion model (D3). researcher.life The second step is found to follow the Avrami-Erofeev nucleation and growth model (A2). researcher.life

Table 2: Best-Fit Kinetic Models for the Dehydration of Ho(CH₃COO)₃·4H₂O

| Dehydration Step | Best-Fit Model | Model Notation |

| First Step | Three-dimensional diffusion | D3 |

| Second Step | Avrami-Erofeev | A2 |

Pathways to Holmium Oxide Formation from this compound

Following dehydration, the anhydrous holmium acetate undergoes further decomposition at higher temperatures, ultimately yielding holmium oxide (Ho₂O₃).

Characterization of Intermediate Decomposition Products

The thermal decomposition of anhydrous holmium acetate proceeds through several intermediate species before the final formation of holmium oxide. wikipedia.orgresearchgate.net These intermediates have been identified through techniques such as X-ray diffraction and infrared spectroscopy.

The proposed pathway for the decomposition is as follows:

Formation of Holmium Hydroxyacetate: Ho(OH)(CH₃COO)₂ wikipedia.org

Formation of Holmium Oxyacetate: HoO(CH₃COO) wikipedia.org

Formation of Holmium Oxycarbonate: Ho₂O₂CO₃ wikipedia.org

Final product: Ho₂O₃ wikipedia.orgresearchgate.net

The final decomposition to holmium oxide occurs at approximately 590°C. wikipedia.org

Table 3: Intermediate Products in the Decomposition of Holmium(III) acetate

| Temperature Range (°C) | Intermediate Compound |

| >135 | Ho(OH)(CH₃COO)₂ |

| Higher Temperatures | HoO(CH₃COO) |

| Higher Temperatures | Ho₂O₂CO₃ |

| ~590 | Ho₂O₃ |

Analysis of Volatile By-products

The thermal decomposition of the acetate group results in the evolution of several volatile by-products. researchgate.net These gaseous products have been identified using techniques such as infrared spectroscopy. researchgate.net

The primary volatile by-products include:

Water vapor (from dehydration and decomposition) researchgate.net

Acetic acid researchgate.net

Ketene researchgate.net

Acetone researchgate.net

Methane researchgate.net

Isobutene researchgate.net

The identification of these by-products provides insight into the complex chemical reactions occurring during the breakdown of the acetate ligand.

Influence of Atmospheric Conditions on Decomposition

The atmosphere in which thermal decomposition occurs is a critical experimental factor that can significantly alter the reaction pathways, intermediate compounds, and final products for metal acetates. niscair.res.in Studies on the thermal decomposition of holmium(III) acetate tetrahydrate have been conducted in an air atmosphere. researcher.liferesearchgate.net While specific comparative studies on this compound under different atmospheres are not detailed, research on other rare earth and metal acetates illustrates the potential impact.

For instance, the thermal decomposition of Cerium(III) acetate hydrate (B1144303) in an inert argon atmosphere proceeds through the formation of an amorphous anhydrous acetate followed by crystallization before forming the final ceria (CeO₂) product. researchgate.net In a reactive dry air atmosphere, however, the decomposition is more direct and completes at a significantly lower temperature of around 330°C. researchgate.net Similarly, the decomposition of lead acetate trihydrate shows that while the initial dehydration and intermediate steps are similar in both nitrogen (inert) and oxygen (reactive) atmospheres, the final products differ. niscair.res.in In a nitrogen atmosphere, the final products are a mix of PbO and metallic Pb, whereas, in an oxygen atmosphere, the products are PbO and Pb₃O₄. niscair.res.in These examples underscore that the presence or absence of oxygen can introduce oxidative decomposition pathways that are not available in an inert environment, generally affecting reaction temperatures and the composition of the final solid residue.

Effects of Ionizing Radiation on Thermal Decomposition Profiles

Ionizing radiation, such as gamma rays, can induce significant changes in the solid-state properties of crystalline materials, which in turn affects their thermal decomposition behavior. The absorption of high energy from gamma radiation can lead to the formation of various structural defects within the crystal lattice, altering the kinetics and mechanisms of subsequent decomposition reactions. researcher.lifeosti.gov

Gamma-Ray Irradiation Impact on Dehydration Kinetics

The dehydration of holmium(III) acetate tetrahydrate shows marked differences in its kinetic profile after being exposed to gamma radiation. Nonisothermal dehydration studies conducted in an air atmosphere reveal the extent of these changes.

For un-irradiated Ho(CH₃COO)₃·4H₂O, the dehydration process occurs in two distinct and well-separated steps. researcher.liferesearchgate.net

Step 1: Elimination of 3.0 moles of water.

Step 2: Elimination of the final 1.0 mole of water.

The kinetics of these steps are described by different solid-state reaction models. The first step is best described by a diffusion-controlled model (D4), while the second step aligns with a nucleation model (A3). researcher.life The apparent activation energy (Ea) for the un-irradiated material is dependent on the degree of conversion (α). In the first dehydration step, the activation energy decreases from 228.0 kJ/mol to approximately 64.0 kJ/mol as the reaction progresses. researcher.liferesearchgate.net Conversely, in the second step, the activation energy increases from 42.0 kJ/mol to 72.0 kJ/mol. researcher.liferesearchgate.net

In contrast, for gamma-ray irradiated samples that have absorbed a total dose of 10³ kGy, the dehydration process is altered. The two distinct dehydration steps become overlapped. researcher.liferesearchgate.net Furthermore, the entire dehydration process for the irradiated sample is controlled by a three-dimensional diffusion model (D3). researcher.liferesearchgate.net This change in the reaction model indicates a fundamental shift in the rate-determining steps of the dehydration process as a direct consequence of the radiation exposure.

| Condition | Dehydration Steps | Moles H₂O Lost | Controlling Reaction Model |

|---|---|---|---|

| Un-irradiated | Step 1 | 3.0 | Diffusion (D4) |

| Step 2 | 1.0 | Nucleation (A3) | |

| γ-ray Irradiated (10³ kGy) | Two Overlapped Steps | 4.0 | Diffusion (D3) |

Radiation-Induced Structural Imperfections and Their Role in Decomposition

The observed changes in the dehydration kinetics of irradiated holmium(III) acetate tetrahydrate are attributed to the formation of structural imperfections within the crystal lattice. researcher.life Gamma-ray irradiation imparts sufficient energy to the material to create a variety of defects, including:

Trapped electrons

Point defects

Cation and anion vacancies

Cluster imperfections

These radiation-induced defects act as active sites or nucleation centers within the crystal structure. They can disrupt the original bonding arrangement and create new, lower-energy pathways for the decomposition to initiate and propagate. This alteration of the reaction mechanism is reflected in the shift of the controlling model from separate diffusion and nucleation steps in the un-irradiated sample to a single, overarching diffusion model in the irradiated sample. researcher.life

Coordination Chemistry and Ligand Interactions of Holmium Iii with Acetate and Ancillary Ligands

Nature of Holmium(III)-Acetate Bonding

The interaction between the Ho(III) ion and acetate (B1210297) ligands is primarily electrostatic, a consequence of the ion's hard Lewis acid character. The bonding involves the donation of electron pairs from the oxygen atoms of the carboxylate group to the large, highly charged metal center. This interaction is strong enough to form stable solid-state structures and various complex species in solution.

The acetate ligand's ability to coordinate to metal centers in multiple ways is central to the structural diversity of holmium(III) acetate compounds. The primary coordination modes observed are bidentate and bridging.

In the solid state, such as in anhydrous holmium acetate, the Ho(III) center is typically nine-coordinate. wikipedia.org This high coordination number is satisfied by acetate ligands adopting two key roles:

Bidentate Chelation : Two acetate ligands bind to a single Ho(III) ion through both of their oxygen atoms.

Bridging : Other acetate ligands bridge between adjacent Ho(III) centers, with their oxygen atoms coordinating to multiple metal ions. This bridging leads to the formation of a coordination polymer. wikipedia.org

In more complex, mixed-ligand systems, the acetate ligand's flexibility is further demonstrated. For instance, in dinuclear holmium complexes supported by other organic ligands, acetate anions have been shown to bridge two Ho(III) ions in distinct patterns, such as μ₂:η¹:η¹ and μ₂:η¹:η². frontiersin.org

| Coordination Mode | Description | Structural Role | Example Context |

|---|---|---|---|

| Bidentate (Chelating) | Both oxygen atoms of an acetate ligand bind to the same Ho(III) ion. | Satisfies coordination sphere of a single metal center. | Anhydrous Holmium(III) Acetate wikipedia.org |

| Bridging (μ₂) | An acetate ligand connects two different Ho(III) ions. | Forms polymeric or multinuclear structures. | Anhydrous Holmium(III) Acetate wikipedia.org, Dinuclear Heteroleptic Complexes frontiersin.org |

| μ₂:η¹:η¹ | A bridging mode where each oxygen atom is bonded to a different metal center. | Links two metal centers. | Dinuclear Holmium(III) Complexes frontiersin.org |

| μ₂:η¹:η² | A bridging mode where one oxygen is bonded to one metal center, and the other oxygen is bidentate to the second metal center. | Links two metal centers. | Dinuclear Holmium(III) Complexes frontiersin.org |

In aqueous solution, the coordination of acetate to Ho(III) is a dynamic process involving competition with solvent (water) molecules. Holmium(III) acetate tetrahydrate dissolves in water, and the Ho(III) ion exists as an aquo ion, [Ho(H₂O)ₙ]³⁺, or as various acetate-containing complexes.

Studies on analogous lanthanide systems, such as Lanthanum(III), indicate that the addition of acetate to an aqueous solution of the metal ion leads to the stepwise formation of mononuclear complexes, such as [Ln(OAc)]²⁺, [Ln(OAc)₂]⁺, [Ln(OAc)₃], and [Ln(OAc)₄]⁻. tandfonline.com It is highly probable that Ho(III) behaves similarly, establishing an equilibrium between various hydrated and acetate-coordinated species. The hard acid nature of lanthanide cations means they interact readily with oxygen donor ligands like acetate in aqueous solution. iaea.org The coordination number in solution is likely to be 8 or 9, with both acetate and water molecules occupying the primary coordination sphere.

Holmium(III) Acetate in the Context of Lanthanide Contraction

The lanthanide contraction is the greater-than-expected decrease in ionic radii of the elements in the lanthanide series. This phenomenon is caused by the poor shielding of the nuclear charge by the 4f electrons. As the atomic number increases from Lanthanum (La) to Lutetium (Lu), the effective nuclear charge experienced by the outer electrons increases, pulling them closer to the nucleus.

Holmium, as a later lanthanide, has a significantly smaller ionic radius for the Ho³⁺ ion compared to the early lanthanides. This has several important consequences for the chemistry of holmium(III) acetate:

Increased Covalent Character : The smaller, more charge-dense Ho³⁺ ion has a greater polarizing effect on the acetate ligand, leading to an increase in the covalent character of the Ho-O bonds compared to, for example, La-O bonds.

Bond Lengths : The Ho-O bond distances in holmium(III) acetate are shorter than those in acetates of lighter lanthanides.

Coordination Number : While high coordination numbers (8-10) are typical across the series, the smaller size of Ho³⁺ can influence the stability of certain coordination geometries and may favor slightly lower coordination numbers compared to the largest lanthanide ions. iaea.org

Complex Stability : The stability of lanthanide-acetate complexes generally increases across the series due to the increasing charge density of the cation, a direct result of the lanthanide contraction.

| Property | Effect of Lanthanide Contraction | Consequence for Holmium(III) Acetate |

|---|---|---|

| Ionic Radius | Decreases across the lanthanide series. | Ho³⁺ is smaller and more charge-dense than early Ln³⁺ ions. |

| Bonding | Covalent character of metal-ligand bonds increases. | The Ho-O bond with acetate is more covalent than in early lanthanide acetates. |

| Stability of Complexes | Generally increases with decreasing ionic radius. | Holmium(III)-acetate complexes are expected to be more stable than those of La, Ce, or Pr. |

Heteroleptic Holmium(III) Complexes Incorporating Acetate

Heteroleptic complexes are those that contain more than one type of ligand. The inclusion of acetate ligands in coordination spheres already containing other ancillary ligands allows for the construction of novel molecular architectures with specific properties.

The synthesis of heteroleptic holmium(III) complexes containing acetate often involves a one-step reaction between a holmium(III) acetate hydrate (B1144303) salt and the desired ancillary ligand(s) in a suitable solvent like methanol or acetone. frontiersin.org

For example, a series of homodinuclear lanthanide complexes, including a holmium variant with the formula Ho₂(LOEt)₂(OAc)₄, has been synthesized. frontiersin.org In this work, holmium(III) acetate hydrate was reacted with a tripodal oxygen ligand (NaLOEt) in a methanol/acetone mixture. Slow evaporation of the solvent yielded crystals suitable for X-ray diffraction. frontiersin.org

Characterization of these mixed-ligand systems is comprehensive, employing a range of techniques:

Single-Crystal X-ray Diffraction : Provides definitive information on the molecular structure, coordination environment of the Ho(III) ion, and the specific coordination modes of the acetate and other ligands.

Infrared (IR) Spectroscopy : Used to confirm the presence of the different ligands, with characteristic stretches for the carboxylate groups of acetate.

Elemental Analysis : Verifies the empirical formula of the synthesized complex.

Magnetic Measurements : Investigates the magnetic properties of the complex, as Ho(III) is a paramagnetic ion. frontiersin.org

In heteroleptic complexes, the acetate ligand frequently adopts a bridging role, linking multiple metal centers to form multinuclear structures. The presence of a bulky or sterically demanding ancillary ligand can influence how the smaller, flexible acetate ligands arrange themselves to satisfy the coordination requirements of the metal centers.

In the dinuclear complex Ho₂(LOEt)₂(OAc)₄, the two Ho(III) ions are bridged by acetate anions. frontiersin.org Structural analysis revealed that the acetate ligands adopt two different bridging coordination patterns: μ₂:η¹:η¹ and μ₂:η¹:η². frontiersin.org These bridging interactions result in an intramolecular Ho³⁺···Ho³⁺ distance of approximately 3.9 Å. Each eight-coordinate holmium ion in this structure adopts a twisted square antiprism (SAPR) geometry. frontiersin.org This demonstrates that even in the presence of a tridentate ancillary ligand, acetate plays a crucial and versatile role in defining the final supramolecular architecture.

Advanced Applications of Holmium Iii Acetatetetrahydrate in Specialized Materials and Technologies

Role in Optical and Luminescent Material Development

The 4f electron shells of the holmium ion give rise to characteristic sharp emission peaks, making it a valuable dopant in luminescent materials. mu.edu.tr Holmium(III) acetate (B1210297) tetrahydrate is a preferred precursor for incorporating holmium into these materials due to its solubility and convenient decomposition into holmium oxide upon heating.

Holmium(III) acetate hydrate (B1144303) is a key reagent used in the fabrication of optical glasses. thermofisher.com It is employed in the synthesis of various glass systems, including borate (B1201080), boro-phosphate, and germanate glasses, through techniques like the conventional melt-quenching method. mdpi.combohrium.commdpi.com The addition of holmium can modify the physical and optical properties of the glass, such as density and refractive index. mdpi.comresearchgate.net For instance, in lithium boro-phosphate glasses, an increase in holmium concentration leads to higher density and improved non-linear optical properties. mdpi.com

Holmium-doped glasses are known for their distinct optical absorption and emission characteristics. iaea.org Absorption spectra typically show multiple bands corresponding to the electronic transitions of the Ho³⁺ ion. mdpi.com These materials are particularly noted for their potential in green luminescence applications. bohrium.commdpi.com

Table 1: Research Findings on Holmium-Doped Glasses

| Glass System | Synthesis Method | Key Findings | Potential Applications |

|---|---|---|---|

| Lithium Boro-Phosphate Glass | Melt-quenching | Density and non-linear optical properties increase with Ho³⁺ concentration. mdpi.com | Non-linear optical systems. mdpi.com |

| Lead Tungsten Tellurite (LTT) Glass | Melt-quenching | Intense green emission at 546 nm, with optimal doping at 1 mol% Ho³⁺. bohrium.comresearchgate.net | Visible green luminescent devices. bohrium.comresearchgate.net |

| Germanate-Based Glass | Melt-quenching | Strong green luminescence, making it a promising candidate for green light emitters. mdpi.com | Optoelectronics (RGB technology), green lasers. mdpi.com |

Materials activated by holmium(III) ions are of significant interest for their potential use as phosphors that can emit light across the visible spectrum, often with high color purity. mu.edu.tr The coordination of ligands around the Ho³⁺ ion can enhance the emission efficiency, making these materials suitable for advanced lighting and display technologies. mu.edu.tr

The unique energy level structure of Ho³⁺ also makes it a valuable component in laser materials. Glasses doped with holmium are extensively studied for their ability to produce green luminescence. mdpi.com Research on Ho³⁺-doped borate and germanate glass systems suggests their potential for use in fabricating green lasers, owing to high stimulated emission cross-sections and quantum efficiency for specific electronic transitions. mdpi.com

Holmium(III) coordination polymers, also known as metal-organic frameworks (MOFs), are a class of materials where holmium ions are linked by organic ligands. These materials exhibit remarkable luminescent properties, often enhanced through a phenomenon known as the "antenna effect," where the organic ligand absorbs energy and efficiently transfers it to the holmium ion. mu.edu.tr This sensitization leads to strong, characteristic emissions from the Ho³⁺ ion. mdpi.com

The emission color of these polymers can be tuned by selecting different organic linkers. For example, one holmium(III) coordination polymer involving a 2,5-dihydroxy-1,4-terephthalic acid ligand displays a strong green luminescence with a maximal emission peak at 514 nm. mdpi.com In contrast, a 3D coordination polymer synthesized with 2-aminoterephthalic acid emits a bright-blue light, with strong emission bands at 442 nm and 464 nm. mu.edu.tr These materials possess high thermal stability and their luminescent properties make them potential candidates for new optical materials. mdpi.com

Table 2: Luminescent Properties of Selected Holmium(III) Coordination Polymers

| Ligand | Emission Peak(s) | Emission Color | Key Feature |

|---|---|---|---|

| 2,5-Dihydroxy-1,4-terephthalic Acid | 514 nm | Green | Luminescence intensity is significantly higher than the free ligand. mdpi.com |

| 2-Aminoterephthalic Acid (H₂ATPA) | 442 nm, 464 nm | Bright-Blue | Effective energy transfer from the ligand to the Ho(III) ion. mu.edu.tr |

Contribution to Magnetic and Electronic Materials Research

The holmium ion possesses a large magnetic moment, the highest of any stable element, which makes it a key ingredient in the creation of materials with specific magnetic properties.

Holmium(III) acetate tetrahydrate can be used as a source of holmium for synthesizing magnetic materials. A notable application is the creation of holmium-doped superparamagnetic iron oxide nanoparticles (SPIONs). mdpi.com In a co-precipitation synthesis, the inclusion of holmium ions into the ferrite (B1171679) oxide nanoparticles can be controlled to tune the material's magnetic properties. mdpi.com Research has shown that while holmium doping can influence the size, shape, and magnetization of the nanoparticles, a concentration of around 2.5% molar holmium results in a homogeneous phase with high magnetization. mdpi.com

Other research into holmium-containing coordination polymers has explored their dynamic magnetic properties. mdpi.comresearchgate.net For example, the magnetic properties of 8-coordinate Holmium(III) complexes and holmium(III) trans-2-butenoate polymers have been studied, revealing magnetically uncoupled Ho³⁺ ions in some cases. mdpi.comresearchgate.net The intrinsic paramagnetism of holmium is a key feature in these materials. nih.gov

Table 3: Synthesis and Magnetic Properties of Holmium-Containing Materials

| Material | Synthesis Method | Key Magnetic Findings |

|---|---|---|

| Holmium-Doped SPIONs | Co-precipitation | Magnetization varies with Ho³⁺ concentration; 2.5% doping yields high magnetization (>60 emu/g). mdpi.com |

| 8-Coordinate Holmium(III) Complexes | Solution Chemistry | Revealed magnetically uncoupled Ho³⁺ compounds with no field-induced single-molecule magnet behavior. mdpi.com |

Holmium(III) acetate hydrate is identified as a material used in the production of electrical components and photo-optical materials. thermofisher.com Its application in photo-optical materials is directly linked to the luminescent properties discussed previously, where holmium-doped glasses and polymers can be used to manipulate light, acting as filters, phosphors, or active laser media. mu.edu.triaea.org The potential for these materials in the optical amplification field is a subject of ongoing research. mu.edu.tr While specific applications in electrical components are less detailed, the use of rare earth elements in specialized alloys and coatings for electrical equipment is an established field. wikipedia.org

Catalytic Investigations Involving Holmium(III) Acetate Tetrahydrate and Its Derivatives

Holmium(III) acetate tetrahydrate serves as a precursor and a direct participant in various catalytic investigations. Its utility is primarily derived from the Lewis acidic nature of the holmium(III) ion, which can facilitate a range of chemical transformations. While specific studies focusing exclusively on the tetrahydrate form are part of a broader research landscape, the catalytic potential of holmium compounds is well-documented.

Holmium(III) acetate is recognized for its role as a catalyst in the synthesis of specialized materials. fishersci.comthermofisher.comthermofisher.com For instance, lanthanide acetates are employed in the preparation of catalysts for specific organic reactions. The catalytic activity often stems from the coordination of the Ho³⁺ ion to substrate molecules, activating them for subsequent chemical changes.

Research extends to the derivatives of holmium(III) acetate, where the core holmium ion is complexed with various organic ligands to create tailored catalysts. These derivative complexes are explored for their ability to enhance reaction rates, improve selectivity for desired products, and offer greater stability under reaction conditions. The strategic selection of ligands is crucial as it directly influences the electronic and steric environment around the holmium center, thereby fine-tuning its catalytic performance.

One notable area of research involves the candoluminescence properties of rare-earth oxides, which can be derived from acetate precursors. When mixed with thorium dioxide, for example, cerium dioxide acts as a catalyst in the de-excitation of free radicals in a flame, producing light. wikipedia.org This principle of energy release through catalytic action is a subject of interest in materials science, with potential applications for holmium-based materials.

Nuclear Technology Applications and Neutron Absorption Studies

Holmium and its compounds are of significant interest in nuclear technology, primarily due to the exceptionally high neutron absorption cross-section of its naturally occurring isotope, holmium-165 (¹⁶⁵Ho). azom.comlipmann.co.ukrsc.org This property makes it an effective material for controlling nuclear chain reactions. rsc.orgwikipedia.org

Holmium(III) acetate tetrahydrate can serve as a precursor for synthesizing holmium-based materials used in nuclear reactors. wikipedia.org Although the acetate itself may not be the final form used within a reactor core due to thermal and radiolytic stability concerns, it is a convenient starting material for producing more robust compounds like holmium oxide or holmium titanate. rsc.orgwikipedia.org These materials are evaluated for their use in control rods or as burnable poisons. azom.comlipmann.co.ukwikipedia.org

Neutron Absorption Properties: The sole stable isotope, ¹⁶⁵Ho, possesses a large thermal neutron capture cross-section, making it highly efficient at absorbing neutrons and thus regulating the rate of fission in a reactor. azom.comnih.gov Materials containing holmium can be incorporated into control rods, which are inserted into or withdrawn from the reactor core to manage reactivity. lipmann.co.ukwikipedia.org

Burnable Poisons: Holmium is also used as a "burnable poison." wikipedia.org This refers to a neutron absorber that is intentionally loaded into the reactor core and is gradually consumed, or "burned up," by neutron absorption as the fuel is consumed. This helps to control excess reactivity in a fresh fuel load and allows for longer fuel cycles.

The table below summarizes key neutron cross-section data for holmium-165, which underpins its application in nuclear technology.

Table 1: Neutron Cross-Section Data for Holmium-165 (¹⁶⁵Ho)

| Parameter | Value | Description | Source(s) |

| Thermal Neutron Capture Cross-Section | 59.0 ± 2.1 barns | The effective area for capturing thermal neutrons (at 0.0253 eV). | researchgate.net |

| 64 ± 6 barns | Recommended value from early measurements. | tandfonline.com | |

| 67 ± 3 barns | Value adjusted based on updated gold standard. | tandfonline.com | |

| Resonance Integral | 657 ± 36 barns | Represents the cross-section for neutron capture in the resonance energy region. | researchgate.net |

| ~703 barns | Calculated capture resonance integral. | tandfonline.com | |

| Coherent Scattering Cross-Section | 9.1 ± 0.5 barns | Measured by neutron diffraction on Ho₂O₃ powder. | tandfonline.com |

| Free Atom Nuclear Scattering Cross-Section | 10.6 barns | Calculated value for the scattering cross-section of an isolated holmium nucleus. | tandfonline.com |

| Paramagnetic Scattering Cross-Section | 23.5 barns (at 0.0253 eV) | Scattering arising from the interaction of neutrons with the magnetic moment of the Ho³⁺ ion. | tandfonline.com |

Detailed studies have been conducted to precisely measure these cross-sections across a range of neutron energies. tandfonline.comgoogle.comosti.gov These measurements are critical for accurate reactor physics calculations and ensuring the safe and efficient operation of nuclear reactors. The development of holmium-containing materials, such as dysprosium titanate and various rare-earth borides, continues to be an active area of research for advanced control rod designs. wikipedia.org

Future Directions and Emerging Research Frontiers

Development of Novel Holmium(III) Acetate (B1210297) Tetrahydrate Derivatives

Holmium(III) acetate tetrahydrate serves as an excellent starting material for the synthesis of new holmium-containing derivatives. americanelements.com The acetate ligands can be substituted by other organic or inorganic ligands to tune the resulting compound's properties for specific applications. Research is moving towards creating complex coordination polymers and metal-organic frameworks (MOFs).

The goal of developing these derivatives is to precisely control properties such as:

Luminescence: Modifying the coordination environment of the Ho(III) ion can alter its emissive properties for applications in optical sensors and lighting.

Magnetism: The design of single-molecule magnets (SMMs) is a major driver. By linking Ho(III) centers with specific organic linkers, researchers can influence the magnetic anisotropy and relaxation dynamics. rsc.org

Solubility and Processing: Creating derivatives with tailored solubility in different solvents (aqueous or organic) is crucial for their incorporation into various materials and devices.

Future work will likely focus on synthesizing derivatives by reacting holmium(III) acetate with a range of multifunctional ligands. Examples of potential derivative classes are shown in the table below.

| Derivative Class | Potential Ligands | Targeted Properties | Potential Applications |

| Carboxylates | Benzoic acid, Terephthalic acid | Enhanced thermal stability, Modified luminescence | MOF synthesis, Luminescent materials |

| Beta-diketonates | Acetylacetone, Thenoyltrifluoroacetone | Volatility, Solubility in organic solvents | Chemical vapor deposition (CVD) precursors |

| Schiff Bases | Salen-type ligands | Tunable coordination geometry, Redox activity | Catalysis, Molecular magnetism |

| Heterometallic Complexes | Other lanthanide or transition metal ions | Multi-modal imaging contrast agents, Enhanced catalytic activity | Medical diagnostics, Industrial catalysis |

Advanced Spectroscopic and Structural Probes

The unique electronic configuration of the holmium(III) ion gives rise to sharp and distinct absorption and emission lines, making it an ideal subject for advanced spectroscopic studies. americanelements.com Its properties are highly sensitive to the local coordination environment, providing a powerful probe for understanding molecular structure and dynamics.

Emerging research is leveraging these characteristics in several ways:

Luminescent Thermometry: Researchers have demonstrated that the temperature-dependent luminescence of certain holmium complexes can be used for highly sensitive, non-contact temperature sensing. rsc.org A notable approach involves using the thermal variation of sharp re-absorption lines within the emission bands of the ligands. rsc.org

High-Field Magnetic Resonance: Holmium's paramagnetic properties are being explored for advanced magnetic resonance imaging (MRI). nih.gov It shows potential as a T2-weighted contrast agent, particularly for ultra-high-field (UHF) MRI, where conventional gadolinium agents are less effective. nih.gov

Advanced Structural Analysis: While X-ray crystallography provides static structural information, advanced techniques like high-frequency electron paramagnetic resonance (HFEPR) and inelastic neutron scattering (INS) can provide detailed insight into the magnetic states and crystal field splitting of holmium derivatives, which is crucial for designing molecular magnets.

These advanced probes are essential for establishing structure-property relationships needed to design next-generation holmium-based materials. dcu.ie

Integration into Multifunctional Nanosystems

A significant frontier for holmium(III) acetate tetrahydrate is its use as a precursor for holmium-doped nanomaterials. By incorporating holmium ions into various nanostructures, researchers can create multifunctional systems that combine therapeutic and diagnostic capabilities (theranostics).

A prime example is the development of Ho(III)-doped mesoporous polydopamine (Ho-MPDA) nanospheres for cancer treatment. nih.gov These nanosystems exhibit several key functionalities:

MRI Guidance: The holmium ions provide contrast for ultra-high-field MRI, allowing for precise imaging and tracking of the nanoparticles in the body. nih.gov

Photothermal Therapy (PTT): The polydopamine matrix can absorb near-infrared (NIR) light and convert it into heat, ablating nearby tumor cells. nih.gov

Chemotherapy Delivery: The porous structure of the nanoparticles can be loaded with chemotherapy drugs, which are released specifically at the tumor site. nih.gov

Future research will focus on developing more sophisticated nanosystems. This includes improving the targeting efficiency through surface functionalization with antibodies or peptides and creating systems that respond to multiple stimuli (e.g., pH, redox potential, and light) for controlled drug release and activation.

| Nanosystem Component | Function | Research Goal |

| Holmium(III) Ion | MRI Contrast Agent | Enhance T2 relaxivity for clearer UHF-MRI images |

| Nanoparticle Matrix (e.g., Polydopamine, Silica) | Drug Carrier, Photothermal Agent | Improve biocompatibility and drug loading capacity |

| Chemotherapeutic Drug (e.g., Mitoxantrone) | Cancer Cell Killing | Co-deliver multiple drugs for synergistic effects |

| Targeting Ligand (e.g., Cell Membrane Coating) | Active Tumor Targeting | Increase specificity and reduce off-target effects |

Sustainable Synthesis and Green Chemistry Approaches

Traditionally, the synthesis of rare-earth acetates involves dissolving the corresponding oxide in hot acetic acid, which can be energy-intensive. wikipedia.org The growing emphasis on sustainable technology and green chemistry is pushing for the development of more environmentally friendly and efficient synthesis routes for holmium(III) acetate tetrahydrate and its derivatives. rsc.orgtaylorfrancis.com

Key areas of research in green synthesis include:

Alternative Solvents: Exploring the use of water at milder conditions, ionic liquids, or supercritical fluids (like CO2) to replace harsh organic acids and reduce energy consumption.

Microwave and Ultrasonic Assistance: Using microwave or ultrasonic irradiation to accelerate reaction times and increase yields, often at lower temperatures than conventional heating.

Solvent-Free Synthesis: Investigating mechanochemical methods, where solid reactants are ground together to initiate a chemical reaction, eliminating the need for solvents altogether.

Bio-based Precursors: Exploring the use of holmium sourced from recycled materials or recovered from waste streams as a starting material, contributing to a circular economy.

The principles of green chemistry aim to minimize waste, reduce energy usage, and avoid hazardous substances, making the production of advanced materials like holmium(III) acetate tetrahydrate more sustainable in the long term. greenchemistry.school

Q & A

Q. What experimental methods are recommended for synthesizing holmium(III) acetate tetrahydrate microspheres with controlled particle size?

Microspheres can be synthesized via a solvent evaporation process using holmium(III) acetate tetrahydrate crystals as the sole precursor. Key parameters include adjusting the stirring rate during emulsification: reducing the rate from 500 to 300 rpm increases particle size from 15 to 26 µm. This method avoids polymeric matrices, simplifying purity control .

Q. How can researchers verify the elemental composition and holmium content in holmium(III) acetate tetrahydrate microspheres?

Use a combination of analytical techniques:

- Complexometric titration : Quantifies holmium(III) ions via chelation.

- ICP-OES : Provides precise holmium concentration measurements.

- Elemental analysis : Confirms stoichiometric ratios (e.g., 45.0 ± 0.5% w/w holmium in microspheres vs. 31.2% w/w in crystals). Cross-validation with Raman spectroscopy ensures structural consistency between crystals and microspheres .

Q. What safety protocols are critical when handling holmium(III) acetate tetrahydrate in laboratory settings?

- Use PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact.

- Work in a fume hood to minimize dust exposure.

- Store in sealed containers in dry, cool environments to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How does the coordination environment of holmium(III) ions differ between crystalline and microsphere forms of holmium(III) acetate tetrahydrate?

In crystals, holmium(III) is coordinated by three acetylacetonate ligands and three water molecules. In microspheres, structural rearrangement occurs, leading to the loss of 1.5 acetylacetonate ligands per holmium ion. This increases holmium content (45% w/w vs. 31% w/w in crystals) and density (1.90 g/ml vs. 1.77 g/ml). Raman spectroscopy confirms retained acetylacetonate bonding, suggesting an amorphous network with bridged ligands .

Q. How can researchers resolve contradictions in holmium content data between different analytical techniques?

Discrepancies may arise from ligand loss during microsphere synthesis or incomplete dissolution in titration. To resolve:

- Cross-validate methods : Compare ICP-OES, elemental analysis, and titration results.

- Use structural probes : Raman or IR spectroscopy detects ligand rearrangements.

- Replicate syntheses : Ensure consistency in solvent evaporation conditions (e.g., temperature, stirring rate) .

Q. What methodologies optimize holmium(III) acetate tetrahydrate microspheres for neutron activation in radiopharmaceutical applications?

- Neutron flux calibration : Use a thermal neutron flux of 5 × 10¹² n cm⁻² s⁻¹ for activation.

- Dosage calculation : Achieve tumoricidal effects (e.g., 230 MBq/3 mg) by correlating microsphere holmium content (45% w/w) with radioactivity (76 MBq/mg post-activation).

- Size tailoring : Adjust particle size (15–26 µm) via emulsification parameters to match tumor vasculature dimensions .

Methodological Considerations

Q. How can trace rare-earth impurities in holmium(III) acetate tetrahydrate be quantified for high-purity applications?

- ICP-MS : Detects impurities at ppm levels.

- Certificates of Analysis (CoA) : Validate purity (e.g., 99.99% holmium content with ≤150 ppm trace rare-earth elements) .

Q. What spectroscopic techniques are most effective for characterizing ligand coordination in holmium(III) acetate tetrahydrate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.